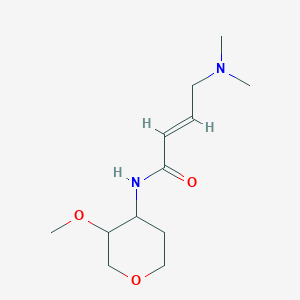![molecular formula C22H24N4O3 B2823178 5-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775538-61-8](/img/structure/B2823178.png)
5-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which can contribute to the compound’s basicity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ethoxy group could potentially increase its solubility in organic solvents .
Applications De Recherche Scientifique
Molecular Stabilities and Anticancer Properties
A study by Karayel (2021) explored the molecular stabilities and conformational analyses of benzimidazole derivatives bearing 1,2,4-triazole, investigating their mechanism as potential EGFR inhibitors in anti-cancer properties. This research highlights the relevance of 1,2,4-triazole derivatives in the context of cancer treatment research.
Antimicrobial Activities
Research conducted by Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of 1,2,4-triazole derivatives. They observed that some synthesized compounds showed good or moderate activities against various microorganisms, indicating the potential of 1,2,4-triazole compounds in antimicrobial applications.
Pharmacological Evaluation
Suresh, Lavanya, and Rao (2016) examined the pharmacological properties of 1,2,4-triazole derivatives, focusing on their antibacterial and antifungal activities. Their findings suggest significant biological activity against tested microorganisms, indicating the pharmacological potential of these compounds (Suresh, Lavanya, & Rao, 2016).
5-HT2 Antagonist Activity
A study by Watanabe et al. (1992) explored the antagonist activity of 1,2,4-triazole derivatives against 5-HT2 receptors. This research is significant in understanding the role of these compounds in neurological and psychiatric disorders.
Mycobacterium tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) focused on the design and synthesis of 1,2,4-triazole derivatives as inhibitors of Mycobacterium tuberculosis GyrB, highlighting their potential in treating tuberculosis (Jeankumar et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-29-19-11-7-6-10-18(19)21(27)25-14-12-16(13-15-25)20-23-24-22(28)26(20)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSROZBQTVMICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2823095.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2823098.png)
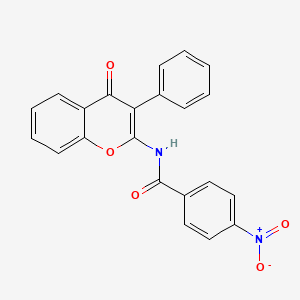
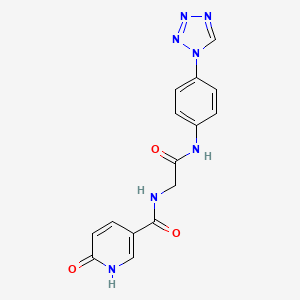
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2823104.png)

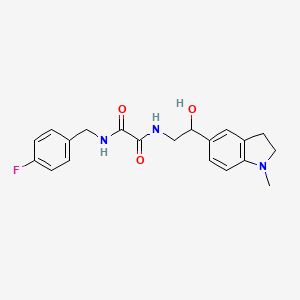
![2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2823108.png)


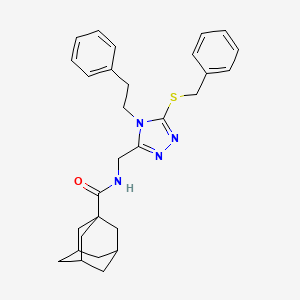
![N-(Cyanomethyl)-1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2823113.png)
